Metaphosphoric acid

Description

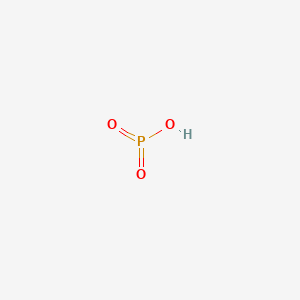

Structure

3D Structure

Properties

InChI |

InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVMMHDMIWARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPO3, HO3P | |

| Record name | Metaphosphoric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Metaphosphoric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13566-25-1 (Parent) | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10893985 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Colorless odorless solid; [Merck Eurolab MSDS] | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10343-62-1, 37267-86-0 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10343-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Metaphosphoric Acid: From Chemical Formula to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Metaphosphoric acid, a unique and versatile oxoacid of phosphorus, stands as a crucial reagent in various scientific disciplines. Its utility spans from fundamental biochemical research to the intricate synthesis of pharmaceutical compounds. This technical guide provides a comprehensive exploration of this compound, delving into its chemical identity, structural complexities, synthesis, and key applications, with a focus on providing actionable insights for laboratory professionals.

Unraveling the Chemical Identity of this compound

This compound is not a single, discrete molecule but rather a series of inorganic compounds with the empirical formula HPO₃ . This formulation represents the monomeric unit, which readily polymerizes to form a variety of cyclic and linear structures. The generalized chemical formula for these polymers is (HPO₃)n , where 'n' denotes the number of monomeric units.

Commercially, this compound is often supplied as a glassy, hygroscopic solid, which is a mixture of various polyphosphoric acids. It is crucial for researchers to understand that the reactivity and physical properties of this compound are highly dependent on its degree of polymerization and structural arrangement.

Key Identifiers:

| Identifier | Value |

| Empirical Formula | HPO₃ |

| General Formula | (HPO₃)n |

| CAS Number | 37267-86-0 (for the general polymeric form) |

| Molecular Weight (Monomer) | 79.98 g/mol [1] |

The Structural Diversity of this compound: Cyclic and Polymeric Forms

The remarkable versatility of this compound stems from its ability to exist in multiple structural forms. These can be broadly categorized into cyclic metaphosphoric acids and linear polyphosphoric acids.

Cyclic Metaphosphoric Acids

Cyclic metaphosphoric acids are ring structures formed by the condensation of phosphate units. The most well-characterized members of this family are trithis compound and tetrathis compound.

-

Trithis compound (H₃P₃O₉): Also known as cyclotriphosphoric acid, this is a common and stable cyclic form.[2] Its structure consists of a six-membered ring of alternating phosphorus and oxygen atoms. Each phosphorus atom is tetrahedrally coordinated, bonded to two bridging oxygen atoms within the ring, one exocyclic oxygen atom with a double bond, and one hydroxyl group. Trithis compound is a tribasic acid.

-

Tetrathis compound (H₄P₄O₁₂): This is another cyclic form containing an eight-membered ring of alternating phosphorus and oxygen atoms.

The cyclic nature of these acids imparts distinct chemical properties compared to their linear counterparts.

Polyphosphoric Acid (PPA)

Polyphosphoric acid is a mixture of linear polymers of phosphoric acid. Commercial PPA is a viscous, clear, and colorless liquid and is a powerful dehydrating agent widely used in organic synthesis.[3][4] The composition of PPA is typically expressed in terms of its phosphorus pentoxide (P₂O₅) content, which relates to the average chain length of the polyphosphoric acid molecules.

Diagram: Structural Forms of this compound

Caption: A typical workflow for protein precipitation using this compound.

Analysis of Vitamin C (Ascorbic Acid)

This compound plays a crucial role in the analysis of vitamin C. It is used as a stabilizing agent in the extraction solution to prevent the oxidation of ascorbic acid, which is highly susceptible to degradation. [5][6]The AOAC (Association of Official Analytical Chemists) official method for vitamin C determination often specifies the use of a this compound-acetic acid solution for sample preparation. [7][8] Key Functions in Vitamin C Analysis:

-

Prevents Oxidation: The acidic environment created by this compound inhibits the activity of oxidative enzymes and the catalytic effects of metal ions like copper. * Precipitates Proteins: It effectively removes protein interference from the sample matrix. [5][6]

Role in Organic Synthesis and Drug Development

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis due to its strong dehydrating and acidic properties. [3][4]It serves as both a catalyst and a reaction medium for a variety of transformations, many of which are important in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Key Reactions Catalyzed by PPA:

-

Cyclization Reactions: PPA is extensively used to promote intramolecular cyclizations to form various heterocyclic compounds and carbocyclic systems, which are common scaffolds in drug molecules. [9][10]* Acylation and Alkylation: It is an effective catalyst for Friedel-Crafts type acylation and alkylation reactions. * Condensation Reactions: PPA facilitates various condensation reactions, such as the synthesis of cinnamides, which are present in numerous pharmaceuticals and natural products. [11][12] this compound and its derivatives also act as phosphorylating agents , enabling the introduction of phosphate groups into organic molecules. [13][14]This is a fundamental transformation in the synthesis of many biologically active compounds, including nucleotide analogs and phosphonate-containing drugs.

Conclusion

This compound, with its empirical formula HPO₃, is a multifaceted reagent whose true chemical nature lies in its polymeric and cyclic forms. For researchers, scientists, and drug development professionals, a thorough understanding of its structural diversity, synthesis, and physicochemical properties is paramount for its effective and safe application in the laboratory. From its routine use in protein precipitation and vitamin C analysis to its more advanced role as a catalyst in the synthesis of complex organic molecules, this compound continues to be an indispensable tool in the advancement of chemical and biomedical sciences.

References

-

Techno PharmChem. (n.d.). META PHOSPORIC ACID. Retrieved from [Link]

- Briggs, D. R. (1938). A Stable Metaphosphate Preparation for Use as a Protein Precipitant. Proceedings of the Society for Experimental Biology and Medicine, 38(5), 634–637.

- Li, W., et al. (2024).

-

Ataman Kimya. (n.d.). POLYPHOSPHORIC ACID. Retrieved from [Link]

-

Mantech Inc. (2018, December 4). Ascorbic Acid Titration Curve. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium trimetaphosphate. Retrieved from [Link]

- Al-Hiari, Y. M., et al. (2011).

- Fujita, T., & Schlosser, M. (1956). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 78(13), 3274–3277.

-

Grokipedia. (n.d.). Sodium trimetaphosphate. Retrieved from [Link]

- AOAC INTERNATIONAL. (2013). AOAC Official Method 2012.

- Nielsen, S. S. (Ed.). (2017).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility: this compound in Specialty Chemical Formulations. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Ingredient in Biochemical Assays and Industrial Catalysis. Retrieved from [Link]

- Banerjee, A., & Hazra, B. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Journal of Chemistry, 101(10), 661-674.

-

LookChem. (n.d.). Trithis compound. Retrieved from [Link]

-

MDPI. (2024). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trithis compound. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

-

ResearchGate. (2018). One-Step Synthesis of Sodium Trimetaphosphate (Na3P3O9) from Sodium Chloride and Orthophosphoric Acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (1956). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorylation. Retrieved from [Link]

-

Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POLYPHOSPHORIC ACID. Retrieved from [Link]

-

OneClass. (2020, December 22). pKa values of phosphoric acid are 22, 72 and 127 A phosphatebuffer of pH = 74 can be prepared u [Video]. YouTube. Retrieved from [Link]

-

BQC - Bioquochem. (2021, October 4). Principals of various protein precipitation methods. Retrieved from [Link]

-

Soderberg, T. (2019, November 12). 22.06 Phosphorylation: Nomenclature and Mechanisms [Video]. YouTube. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Phosphoric Acid. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of this compound and some other inorganic acids on the catalytic oxidation of ascorbic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trithis compound. PubChem Compound Database. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Phosphorus pentoxide from Kazakhstan phosphorus as a base for production of polyphosphoric acids (PPA) in the cascade reactors system. Retrieved from [Link]

-

ResearchGate. (2014, October 10). How do I prepare polyphosphoric acid?. Retrieved from [Link]

-

ResearchGate. (2014, May 14). How can I prepare meta phosphoric acid?. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 15). What Is Phosphorylation As It Occurs In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US4196180A - Purification of phosphoric acid by means of organic solvents.

Sources

- 1. This compound | 37267-86-0 [chemicalbook.com]

- 2. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. technopharmchem.com [technopharmchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mantech-inc.com [mantech-inc.com]

- 8. researchgate.net [researchgate.net]

- 9. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 13. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 14. icia.es [icia.es]

A Guide to the Laboratory Synthesis of Metaphosphoric Acid via Thermal Dehydration of Orthophosphoric Acid

Abstract

Metaphosphoric acid, a polymeric series of inorganic phosphorus oxoacids with the empirical formula (HPO₃)ₙ, serves as a vital reagent in various scientific domains, including its use as a dehydrating agent, phosphorylating agent, and protein precipitant.[1][2][3] This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound from its precursor, orthophosphoric acid (H₃PO₄), through thermal dehydration. The document elucidates the underlying chemical principles, furnishes a detailed, field-tested laboratory procedure, outlines critical safety protocols, and discusses modern analytical techniques for the characterization of the final product. This guide is intended for researchers, chemists, and professionals in scientific development who require a practical and scientifically grounded understanding of this fundamental chemical transformation.

Introduction: The Family of Phosphoric Acids

Phosphoric acid is not a single entity but rather a class of compounds that differ by their degree of hydration or condensation. The three primary forms are orthophosphoric acid, pyrophosphoric acid, and this compound.

-

Orthophosphoric Acid (H₃PO₄): This is the most common and fully hydrated form of phosphoric acid. It is a weak, triprotic acid and serves as the starting material for the synthesis of other phosphoric acids.[4]

-

Pyrophosphoric Acid (H₄P₂O₇): Formed by the condensation of two molecules of orthophosphoric acid with the elimination of one water molecule, pyrophosphoric acid is an intermediate in the synthesis of this compound.[3]

-

This compound ((HPO₃)ₙ): This is a polymeric or cyclic form resulting from the further dehydration of orthophosphoric or pyrophosphoric acid.[5][6] It exists as a glassy, hygroscopic solid and is a powerful dehydrating agent.[3]

The conversion between these forms is a reversible process governed by the removal or addition of water, making thermal control the cornerstone of the synthesis.

Theoretical Basis: A Condensation Polymerization

The synthesis of this compound from orthophosphoric acid is a classic example of a condensation polymerization reaction. The process involves the sequential elimination of water molecules from orthophosphoric acid units at elevated temperatures.

The reaction proceeds in stages, with the temperature being the critical parameter that dictates the final product.

dot graph "Dehydration_Pathway" { layout=dot; rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [style=filled, shape=box, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Ortho [label="2 H₃PO₄\nOrthophosphoric Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyro [label="H₄P₂O₇\nPyrophosphoric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Meta [label="(HPO₃)ₙ\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water1 [label="- H₂O", shape=plaintext, fontcolor="#34A853"]; Water2 [label="- (n-1) H₂O", shape=plaintext, fontcolor="#34A853"];

// Edges Ortho -> Water1 [arrowhead=none]; Water1 -> Pyro; Pyro -> Water2 [arrowhead=none]; Water2 -> Meta; } ddot Caption: Thermal dehydration pathway of phosphoric acids.

This process is summarized in the table below, highlighting the critical temperature ranges for each condensation step.

| Product Name | Formula | Formation Temperature (°C) | Key Characteristics |

| Orthophosphoric Acid | H₃PO₄ | Ambient | Starting material; syrupy liquid (85% solution) or crystalline solid. |

| Pyrophosphoric Acid | H₄P₂O₇ | ~215 - 250 °C | Formed by condensation of 2 ortho-acid molecules. |

| This compound | (HPO₃)ₙ | > 300 °C (e.g., 316 °C) | Glassy, polymeric solid; strong dehydrating agent.[1] |

| Phosphorus Pentoxide | P₄O₁₀ | > 600 °C | The anhydride of phosphoric acid; extremely powerful desiccant.[4] |

Experimental Protocol: Synthesis of this compound

This protocol details the necessary steps for the synthesis of this compound in a standard laboratory setting.

Materials and Apparatus

-

Reagent: 85% Orthophosphoric Acid (H₃PO₄), analytical grade.

-

Crucible: A platinum or high-purity alumina crucible is strongly recommended. Causality: Hot, concentrated phosphoric acid is highly corrosive and will etch silicate-based materials like standard glassware and porcelain crucibles, leading to contamination of the product and equipment damage. Platinum or alumina offers superior chemical resistance at the required temperatures.

-

Heating Source: A muffle furnace or a well-calibrated electric hot plate capable of reaching at least 400°C. A Bunsen burner can be used but offers less precise temperature control.[6]

-

Support: Clay pipe triangle and tripod stand (if using a Bunsen burner).

-

Post-synthesis: Tongs, desiccator with a desiccant (e.g., silica gel or anhydrous calcium chloride), and a hammer or mortar and pestle for breaking the final product.

-

Personal Protective Equipment (PPE): See Section 5 for a detailed list.

Step-by-Step Methodology

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [style=filled, shape=box, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Nodes A [label="1. Preparation\nPlace H₃PO₄ in crucible"]; B [label="2. Initial Dehydration\nHeat gently to ~150°C to remove bulk water"]; C [label="3. Pyrophosphoric Acid Formation\nIncrease temperature to ~250°C"]; D [label="4. This compound Synthesis\nHeat strongly to >300°C until fumes cease"]; E [label="5. Cooling\nCool crucible in a desiccator"]; F [label="6. Product Handling\nBreak and store the glassy solid"]; G [label="7. Characterization\nAnalyze product (FTIR, NMR, etc.)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } ddot Caption: Workflow for the synthesis of this compound.

-

Preparation: Place a known quantity (e.g., 20-50 mL) of 85% orthophosphoric acid into the platinum or alumina crucible.

-

Initial Heating: Gently heat the crucible to approximately 150-200°C. The syrupy acid will bubble as bulk water is driven off. This step should be performed slowly to prevent spattering.

-

Formation of Pyrophosphoric Acid: Gradually increase the temperature to the 220-250°C range. The liquid will become increasingly viscous as orthophosphoric acid molecules condense to form pyrophosphoric acid.

-

Synthesis of this compound: Increase the temperature to above 300°C (a target of 316-350°C is effective).[1] Maintain this temperature until the evolution of water vapor ceases and the contents of the crucible become a clear, molten, glassy substance.[6] This indicates the polymerization to this compound is complete.

-

Cooling and Solidification: Using tongs, carefully remove the hot crucible from the heat source and immediately place it into a desiccator. Causality: this compound is highly hygroscopic (moisture-absorbing). Cooling in the open air would cause it to reabsorb atmospheric water, hydrolyzing it back towards orthophosphoric acid and compromising the product's purity.[3][6]

-

Product Handling: Once cooled to room temperature, the this compound will be a hard, transparent, glassy solid. It may need to be broken into smaller pieces using a clean hammer or ground in a dry mortar and pestle.

-

Storage: Store the product in a tightly sealed container, preferably within a desiccator, to prevent moisture absorption.[2]

Product Characterization

Verifying the successful synthesis of this compound and differentiating it from its precursors is essential. Several modern analytical techniques can be employed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique to monitor the reaction's progress. The spectrum of orthophosphoric acid shows broad O-H stretching bands and P=O stretching. As the acid dehydrates to form this compound, the intensity of the O-H bands will significantly decrease, while new peaks corresponding to P-O-P (polyphosphate) linkages will appear.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a highly specific technique for characterizing phosphorus-containing compounds.[7] Orthophosphoric acid, pyrophosphoric acid, and the various chain and cyclic structures within this compound will have distinct chemical shifts, allowing for clear identification and assessment of product purity.[8][9]

-

Ion Chromatography (IC): IC can be used to separate and quantify the different linear and cyclic polyphosphate oligomers present in the final product, providing a detailed "fingerprint" of the this compound mixture.[10]

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can effectively distinguish between different polyphosphate species without prior separation, offering a rapid method for qualitative analysis.[11]

Safety Protocols and Hazard Management

The handling of concentrated phosphoric acids at high temperatures presents significant hazards. Strict adherence to safety protocols is mandatory.

-

Corrosivity: Ortho-, pyro-, and metaphosphoric acids are corrosive and can cause severe burns to the skin and eyes, as well as damage to the respiratory tract upon inhalation of mists.[5]

-

Thermal Burns: The procedure involves temperatures exceeding 300°C, posing a severe risk of thermal burns.

-

Reactivity: Avoid contact with strong bases, active metals, and moisture.[2]

| Hazard | Required PPE / Safety Measure | Rationale |

| Chemical Spills/Contact | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. | To prevent contact with corrosive acid which can cause severe burns.[5] |

| Inhalation of Fumes | Work in a well-ventilated fume hood. | To prevent irritation of the respiratory tract from acid mists generated during heating. |

| Thermal Burns | Use heat-resistant gloves and tongs for handling the hot crucible. | To prevent severe burns from apparatus heated to >300°C. |

| Accidental Exposure | Ensure immediate access to an emergency eyewash station and safety shower. | For rapid decontamination in case of skin or eye contact. |

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. Do not induce vomiting if ingested.

Conclusion

The synthesis of this compound by the thermal dehydration of orthophosphoric acid is a fundamental laboratory procedure that relies on the precise control of temperature to drive a condensation polymerization reaction. By understanding the chemical principles, employing the correct apparatus to mitigate corrosion, and adhering to strict safety protocols, researchers can reliably produce this valuable and highly reactive chemical reagent. Proper characterization using modern analytical methods such as FTIR and ³¹P NMR is crucial to confirm the identity and purity of the final product.

References

- Bernard K., et al. (n.d.). Characterization of Polyphosphates by Electrospray Mass Spectrometry.

-

ResearchGate. (n.d.). Infrared absorption spectra of aqueous phosphoric acid at different pH.... Available at: [Link]

-

Christ, J. J., et al. (2020). Methods for the Analysis of Polyphosphate in the Life Sciences. Analytical Chemistry, 92(6), 4167-4176. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrums of untreated and phosphoric acid treated samples. Available at: [Link]

-

SpectraBase. (n.d.). ortho-PHOSPHORIC ACID - Optional[FTIR] - Spectrum. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of phosphoric acid hydrolyzed CH as a function of the H3PO4 concentration…. Available at: [Link]

-

ResearchGate. (2015). How can we make H3PO4 conversion to HPO3?. Available at: [Link]

-

van de Voort, F. R. (n.d.). Analysis of Acid Number in Phosphate Esters by FTIR Spectroscopy. Thermal Lube. Available at: [Link] lube.com/wp-content/uploads/2018/01/Analysis-of-Acid-Number-in-Phosphate-Esters-by-FTIR-Spectroscopy.pdf

-

ResearchGate. (n.d.). The analytical determination of polyphosphates in food: A point-to-point comparison between direct ion chromatography and indirect photometry. Available at: [Link]

-

Briggs, D. R. (n.d.). A Stable Metaphosphate Preparation for Use as a Protein Precipitant. Available at: [Link]

-

Sciencemadness Discussion Board. (2005). (HPO3)n Dehydrating agent (polyphosphoric or this compound). Available at: [Link]

-

PubMed. (2020). Methods for the Analysis of Polyphosphate in the Life Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Available at: [Link]

-

ResearchGate. (2014). How can I prepare meta phosphoric acid?. Available at: [Link]

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. Available at: [Link]

-

PubMed. (1982). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Available at: [Link]

-

Semantic Scholar. (n.d.). 31P solid-state NMR spectra of crystalline phosphoric acid and their relation to the structure of urea phosphate. Available at: [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

-

Quora. (2017). What happens when orthophosphoric acid is heated?. Available at: [Link]

-

Quora. (2018). What happens when H3PO3 is heated?. Available at: [Link]

-

Sciencemadness Discussion Board. (2020). Oleum using HPO3 as a dehydrating agent. Available at: [Link]

-

Sciencemadness Discussion Board. (2011). phosphoric acid synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ebm-journal.org [ebm-journal.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. Methods for the Analysis of Polyphosphate in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. web.colby.edu [web.colby.edu]

physical and chemical properties of metaphosphoric acid for research

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Metaphosphoric Acid

Authored by a Senior Application Scientist

Preamble: Beyond the Monomer

This compound, often represented by the empirical formula HPO₃, is a compound that defies simple classification.[1] It is not a singular molecular entity but rather a family of polymeric and cyclic phosphorus oxoacids.[1][2] Historically known as "glacial phosphoric acid" due to the glassy, ice-like solid formed upon intensely heating orthophosphoric acid, its true nature as a mixture of polyphosphates was a subject of significant investigation by early chemists like Thomas Graham.[1][3] For the modern researcher, particularly in drug development and the biochemical sciences, a nuanced understanding of this compound's properties is not merely academic; it is fundamental to its effective application as a powerful reagent for protein precipitation, enzymatic reaction quenching, and the stabilization of sensitive analytes like ascorbic acid.[4][5][6] This guide provides a detailed exploration of its core properties, experimental considerations, and the underlying chemical principles that govern its utility.

Core Physicochemical & Structural Characteristics

This compound's reactivity and applications are a direct consequence of its unique structural and physical properties. Commercially, it is typically supplied as a mixture of cyclic and linear polymers, stabilized with a certain amount of its sodium salt, sodium metaphosphate.[4][7]

Structural Polymorphism

The term "this compound" most accurately describes a dehydrated form of orthophosphoric acid. The fundamental structural unit is the PO₄ tetrahedron, which polymerizes through the elimination of water molecules. This condensation can result in either linear polyphosphoric acids or cyclic structures (cyclophosphates).[1][2][8] The simplest and most commonly discussed cyclic form is trithis compound, (HPO₃)₃.[8][9]

The formation of these polymers from orthophosphoric acid is a critical concept, as it underpins the compound's potent dehydrating capabilities.

Caption: Condensation of orthophosphoric acid to its polymeric forms.

Physical and Chemical Properties Summary

The properties of this compound are summarized below. It is crucial to recognize that these values often represent the bulk material, which is a mixture of polymers.

| Property | Value / Description | Rationale & Significance |

| Appearance | Colorless, odorless, transparent glassy solid; may also appear as white scales or powder.[3][10][11] | The glassy state is indicative of its amorphous, polymeric nature. |

| Molecular Formula | (HPO₃)n[12] | Denotes its polymeric structure, not a simple monomer. The monomeric molecular weight is 79.98 g/mol .[13][14] |

| Solubility | Soluble in alcohol.[3] Very slowly dissolves in cold water, but this is primarily a hydrolysis process.[3][10] | Its "solubility" in water is deceptive; the dissolution is a chemical reaction converting it to orthophosphoric acid. |

| Hygroscopicity | Highly hygroscopic and deliquescent (readily absorbs moisture from the air).[3][5][7] | This property makes it an effective dehydrating agent but also necessitates storage in tightly sealed containers.[12][15] |

| Stability | Stable under anhydrous conditions. In aqueous solution, it rapidly hydrolyzes to orthophosphoric acid.[4][10] | Hydrolysis is catalyzed by heat and H⁺ ions.[4] This instability is key to its function but requires freshly prepared solutions for most applications. |

| Acidity | Strong acid, with a reported pKa of approximately 1.5 for the polymeric acid.[4] | Its strong acidity contributes to its protein denaturing and precipitating capabilities. |

| Specific Gravity | ~2.2 - 2.4 g/cm³[10][16] |

Foundational Chemical Behavior: The Principle of Hydrolysis

The most critical chemical property for any researcher to understand is the instability of this compound in aqueous solutions. Upon dissolution in water, the P-O-P bonds that form the polymer backbone are susceptible to hydrolysis, ultimately cleaving the polymers back into monomeric orthophosphoric acid.[4][10]

Causality: The reaction is catalyzed by hydronium ions (H⁺).[4] Since this compound is itself a strong acid, it self-catalyzes its own degradation. This process is significantly accelerated by heating.[4]

Field Insight: This inherent instability is why "freshly prepared" is a mandatory specification in protocols utilizing this compound solutions. A solution left standing for hours at room temperature, or heated, will contain a significant and increasing concentration of orthophosphoric acid, which does not share the same protein-precipitating efficacy.[4] Interestingly, the sodium salts of this compound are considerably more stable in solution, especially at neutral or slightly alkaline pH.[4] This principle can be exploited to create more stable reagent solutions for specific applications.

Core Applications & Validated Experimental Protocols

This compound's potent chemical properties make it an indispensable tool in several research and analytical domains.

Protein Precipitation for Analyte Quantification

Application: In clinical chemistry and drug metabolism studies, it is often necessary to remove high-molecular-weight proteins from biological matrices (e.g., plasma, serum, urine) before analyzing small-molecule analytes.[5][17] Proteins can interfere with chromatographic columns and detection systems.

Mechanism of Action: this compound acts as a strong acid and a dehydrating agent. It disrupts the hydrogen bonds and solvation shells of proteins, causing them to denature and precipitate out of solution.[4] This action is very similar to that of trichloroacetic acid (TCA).[4]

-

Reagent Preparation: Prepare a 6% (w/v) this compound solution in HPLC-grade water. Crucially, this solution must be prepared fresh daily and kept on ice to minimize hydrolysis.

-

Sample Preparation: Aliquot 200 µL of plasma into a microcentrifuge tube. Place the tube on ice.

-

Precipitation: Add 400 µL of the cold 6% this compound solution to the plasma sample.

-

Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation.

-

Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the clear supernatant, which now contains the small-molecule analytes, for subsequent analysis (e.g., by LC-MS/MS).

Caption: Workflow for protein precipitation using this compound.

Stabilization of Ascorbic Acid (Vitamin C)

Application: Ascorbic acid is highly susceptible to oxidation, especially in biological samples where metal ions (like Cu²⁺) and enzymes can catalyze its degradation.[18] Accurate measurement requires immediate stabilization upon sample collection.

Mechanism of Action: this compound stabilizes ascorbic acid through a multi-faceted mechanism.[18][19]

-

Protein Precipitation: It removes oxidative enzymes from the solution.[18]

-

Acidification: It rapidly lowers the pH, creating an environment where the rate of oxidation is significantly reduced.[18]

-

Chelation: It can form complexes with metal ions, sequestering these catalytic species.[11][16][18]

-

Reagent Preparation: Prepare an 8% (w/v) this compound solution containing 2% (w/v) EDTA for enhanced metal chelation. Prepare fresh.

-

Sample Collection: Immediately after drawing a whole blood sample, add it to a tube containing the prepared stabilizing solution at a 1:1 ratio (e.g., 1 mL blood to 1 mL solution).

-

Mixing: Mix thoroughly by inversion. The sample will deproteinize and stabilize.

-

Processing: Proceed with centrifugation and analysis as described in the protein precipitation protocol.

Safety, Handling, and Storage

This compound is a corrosive and hazardous substance that demands rigorous safety protocols.[14]

Hazards:

-

Corrosivity: Causes severe skin burns and serious eye damage.[14][20][21]

-

Respiratory Irritation: Inhalation of dust can cause severe irritation and burns to the respiratory tract.[10][14][20]

-

Reactivity: Incompatible with strong bases and corrosive to many metals.[3][10][20]

Self-Validating Safety System:

-

Engineering Controls: Always handle solid this compound in a chemical fume hood to control dust.[10][20]

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical safety goggles and a full-face shield, a lab coat, and chemical-resistant gloves (check manufacturer compatibility data).[10][20][22]

-

Storage: Store in a tightly closed, non-metallic container in a cool, dry, well-ventilated area designated for corrosive materials.[10][20] The hygroscopic nature of the compound makes a desiccator cabinet an ideal storage environment.[15][22]

-

Spill Response: Spills should be neutralized with a suitable basic material like sodium bicarbonate before cleanup. Avoid generating dust.[15]

Conclusion

This compound is a powerful and versatile reagent whose utility is directly linked to its polymeric nature and its controlled hydrolysis to orthophosphoric acid. For researchers in drug development and life sciences, mastering its use requires an appreciation for its inherent instability in aqueous media, which necessitates the use of freshly prepared, cold solutions for reproducible results. When handled with the appropriate safety precautions, it serves as an invaluable tool for sample preparation, analyte stabilization, and chemical synthesis.[6][23]

References

-

This compound . Fisher Scientific.

-

This compound | 37267-86-0 . ChemicalBook.

-

META PHOSPHORIC ACID . Techno PharmChem.

-

meta-Phosphoric acid ACS Grade| CH8045| CAS 37267-86-0 | ChemieR . Dawn Scientific.

-

This compound . ChemBK.

-

meta-Phosphoric acid . Sigma-Aldrich.

-

meta-Phosphoric acid | CAS 37267-86-0 | SCBT . Santa Cruz Biotechnology.

-

What are the structures of this compound and trimetaphosphoric . askIITians.

-

CAS 37267-86-0: this compound . CymitQuimica.

-

This compound | HO3P | CID 3084658 . PubChem.

-

Safety Data Sheet: meta-Phosphoric acid . Carl ROTH.

-

A Stable Metaphosphate Preparation for Use as a Protein Precipitant . Society for Experimental Biology and Medicine.

-

This compound | 10343-62-1 . ChemicalBook.

-

This compound 37267-86-0 wiki . Guidechem.

-

What are the structures of this compound and class 12 chemistry CBSE . Vedantu.

-

MATERIAL SAFETY DATA SHEET . Fisher Scientific.

-

meta-PHOSPHORIC ACID AR . Loba Chemie.

-

Safety Data Sheet: meta-Phosphoric acid . Carl ROTH.

-

SAFETY DATA SHEET . Sigma-Aldrich.

-

Exploring the Versatility: this compound in Specialty Chemical Formulations . NINGBO INNO PHARMCHEM CO.,LTD.

-

meta-Phosphoric acid: sc-211804 . Santa Cruz Biotechnology.

-

ACS Reagent Chemicals: Phosphoric Acid, Meta- . ACS Publications.

-

Product of the Month January: this compound . Cfm Oskar Tropitzsch GmbH.

-

An In-Depth Technical Guide to the History and Discovery of this compound . Benchchem.

-

[Analysis of this compound for ascorbic acid stabilizer and its hydrolytic degradation (author's transl)] . PubMed.

-

meta-Phosphoric acid . MySkinRecipes.

-

The detection method of this compound content in a kind of phosphoric acid . Google Patents.

-

This compound: A Key Ingredient in Biochemical Assays and Industrial Catalysis . NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound . Cfm Oskar Tropitzsch GmbH.

-

(PDF) Analysis of this compound for Ascorbic Acid . Amanote Research.

-

This compound . NIST WebBook.

-

Hydration and dehydration of phosphoric acid derivatives: free energies of formation of the pentacoordinate intermediates for phosphate ester hydrolysis and of monomeric metaphosphate . Journal of the American Chemical Society.

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation . Organic Chemistry Portal.

-

The effect of this compound and some other inorganic acids on the catalytic oxidation of ascorbic acid . ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 10343-62-1 [chemicalbook.com]

- 3. This compound | 37267-86-0 [chemicalbook.com]

- 4. ebm-journal.org [ebm-journal.org]

- 5. cfmot.de [cfmot.de]

- 6. nbinno.com [nbinno.com]

- 7. CAS 37267-86-0: this compound | CymitQuimica [cymitquimica.com]

- 8. What are the structures of this compound and trimetaphosphoric - askIITians [askiitians.com]

- 9. What are the structures of this compound and class 12 chemistry CBSE [vedantu.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. guidechem.com [guidechem.com]

- 12. dawnscientific.com [dawnscientific.com]

- 13. scbt.com [scbt.com]

- 14. This compound | HO3P | CID 3084658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. meta-Phosphoric acid [myskinrecipes.com]

- 17. cfmot.de [cfmot.de]

- 18. researchgate.net [researchgate.net]

- 19. [Analysis of this compound for ascorbic acid stabilizer and its hydrolytic degradation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. uwaterloo.ca [uwaterloo.ca]

- 21. carlroth.com [carlroth.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Polymeric Forms of Metaphosphoric Acid for Researchers and Drug Development Professionals

Abstract

Metaphosphoric acid, empirically represented as (HPO₃)ₙ, is not a discrete monomeric entity but rather a complex family of cyclic and linear polyphosphoric acids.[1][2] This guide provides a comprehensive exploration of the synthesis, structural elucidation, and characterization of these polymeric forms. It further delves into their significant, albeit often overlooked, applications within pharmaceutical sciences and drug development, offering field-proven insights into their utility as excipients, protein precipitants, and reagents in synthetic chemistry.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to understand and leverage the unique physicochemical properties of these versatile polymers.

Introduction: Deconstructing the "this compound" Misnomer

The term "this compound" is a historical classification that predates a full understanding of its polymeric nature.[1] In contemporary chemistry, it is recognized that this compound exists exclusively in polymeric forms, which can be broadly categorized as either cyclic (cyclophosphates) or long-chain linear polyphosphates.[5][6][7] The monomeric form, HPO₃, is unstable and readily polymerizes.[2][8] This polymerization is a consequence of the tendency of phosphorus to form stable P-O-P bonds, leading to a variety of structures with distinct properties and applications.[8]

This guide will elucidate the chemistry of these polymers, focusing on their synthesis, structural diversity, and the analytical techniques pivotal for their characterization. A significant portion will be dedicated to their practical applications in the pharmaceutical industry, providing a rationale for their use in formulation, analysis, and synthesis.

The Structural Landscape of Polymeric Metaphosphates

The polymeric forms of this compound are built from tetrahedral PO₄ units linked by shared oxygen atoms.[9] The degree and nature of this linkage dictate the final structure, which can be either a closed ring or an extended chain.

Cyclic Metaphosphates (Cyclophosphates)

Cyclic metaphosphates consist of three or more phosphate units linked in a ring. The most common examples are trithis compound, (HPO₃)₃, and tetrathis compound, (HPO₃)₄.[5] Their corresponding sodium salts, sodium trimetaphosphate and sodium tetrametaphosphate, are well-characterized crystalline compounds.[10]

-

Trithis compound ((HPO₃)₃): This is a cyclic trimer with a six-membered ring of alternating phosphorus and oxygen atoms.[5] Each phosphorus atom is bonded to one hydroxyl group and has one terminal double-bonded oxygen atom.[5]

-

Tetrathis compound ((HPO₃)₄): This is a cyclic tetramer with an eight-membered ring structure.

Linear Polyphosphoric Acids

Linear polyphosphoric acids are chains of phosphate units. These are often referred to collectively as polyphosphoric acid (PPA) and are commercially available in various grades based on their P₂O₅ content.[11] High molecular weight, water-insoluble sodium salts of linear polyphosphoric acids are also of significant industrial importance. These include:

-

Graham's Salt: A glassy, amorphous, and water-soluble sodium polyphosphate.[10]

-

Maddrell's Salt: A crystalline, high-molecular-weight sodium polyphosphate that is practically insoluble in water.[10][12] It is a white powder and has applications as an abrasive in dentifrices and as a polishing agent.[12][13]

-

Kurrol's Salt: Another crystalline, high-molecular-weight sodium polyphosphate, often with a fibrous, asbestos-like structure.[10][14] Like Maddrell's salt, it is largely insoluble in water.[9] The term is sometimes used more broadly to refer to other fibrous alkali metaphosphates.[15]

The general formula for these linear sodium polyphosphates is often represented as [NaPO₃]ₙ[NaPO₃(OH)]₂, with 'n' reaching up to 2000.[9][10] The chains are terminated by protonated phosphate groups.[9][10]

Synthesis and Preparation of Polymeric Metaphosphates

The synthesis of polymeric metaphosphates is fundamentally a dehydration-condensation process of orthophosphoric acid or its salts. The specific conditions of temperature and starting materials dictate the final polymeric form.

Synthesis of Polyphosphoric Acid (PPA)

Polyphosphoric acid is typically prepared by one of two primary methods:

-

Thermal Dehydration of Orthophosphoric Acid: Heating orthophosphoric acid (H₃PO₄) to high temperatures drives off water, leading to the formation of P-O-P linkages and chain elongation.[16][17] This method tends to produce shorter chain lengths.[11]

-

Reaction of Phosphorus Pentoxide (P₄O₁₀) with Phosphoric Acid: Dispersing and heating phosphorus pentoxide in orthophosphoric acid results in longer polymer chains.[11] This is a common industrial method for producing high-purity PPA.[11]

The grade of PPA is often expressed as a percentage of H₃PO₄, which can exceed 100%, indicating the equivalent amount of P₂O₅.[11]

Experimental Protocol: Laboratory-Scale Preparation of Polyphosphoric Acid

Objective: To synthesize polyphosphoric acid from orthophosphoric acid and phosphorus pentoxide.

Materials:

-

85% Orthophosphoric acid (H₃PO₄)

-

Phosphorus pentoxide (P₄O₁₀)

-

Glass stirring rod

-

Beaker

-

Heating mantle with stirrer

-

Fume hood

Procedure:

-

In a fume hood, carefully add 18 g of phosphorus pentoxide to 10 g of 85% orthophosphoric acid in a beaker with stirring.[18]

-

Heat the mixture to approximately 100°C while continuously stirring.[18]

-

Continue heating and stirring until a clear, viscous, and homogeneous liquid is formed.[18]

-

Allow the polyphosphoric acid to cool to room temperature. Note that its viscosity will increase significantly upon cooling.

Causality: The addition of P₄O₁₀, a powerful dehydrating agent, to H₃PO₄ facilitates the condensation reaction, leading to the formation of longer polyphosphate chains than would be achieved by heating H₃PO₄ alone at this temperature.[11]

Synthesis of Insoluble Sodium Metaphosphates (Maddrell's and Kurrol's Salts)

These high-molecular-weight crystalline polymers are typically synthesized by the thermal dehydration of sodium dihydrogen phosphate (NaH₂PO₄).

-

Maddrell's Salt: Heating NaH₂PO₄ or sodium ammonium hydrogen phosphate (NaNH₄HPO₄) at temperatures between 250°C and 350°C yields the insoluble Maddrell's salt.[12]

-

Kurrol's Salt: The formation of Kurrol's salt can be achieved by the careful cooling of a melt of suitable sodium phosphate starting materials.[14] The process involves a transition from a melt through a supercooled liquid state to the desired crystalline product.[14]

Characterization of Polymeric Metaphosphates

A variety of analytical techniques are employed to characterize the different forms of this compound, focusing on parameters such as molecular structure, chain length distribution, and concentration.[19]

| Analytical Technique | Information Obtained | References |

| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishes between different phosphate units (end, middle, branching) and provides information on chain length. | [20] |

| X-ray Diffraction (XRD) | Determines the crystalline structure of salts like Maddrell's and Kurrol's salt. | [1][20] |

| Ion Chromatography (IC) | Separates and quantifies different polyphosphate oligomers based on chain length.[21][22] | [20] |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Allows for the detection and characterization of different polyphosphate species without pre-separation.[20] | [20] |

| Thin-Layer Chromatography (TLC) | A simpler chromatographic method for the separation of different phosphate species. | [20][23] |

Experimental Workflow: Analysis of Polyphosphate Chain Length by Ion Chromatography

Objective: To determine the chain length distribution of a polyphosphate sample using ion chromatography with suppressed conductivity detection.

Methodology:

-

Sample Preparation: Dissolve the polyphosphate sample in deionized water to a suitable concentration.

-

Instrumentation: Utilize an ion chromatograph equipped with a hydroxide-selective anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11), a suppressor, and a conductivity detector.[22]

-

Elution: Employ a sodium hydroxide gradient to elute the polyphosphates. A convex gradient can be used to achieve faster elution of lower molecular weight oligomers while maintaining resolution for higher molecular weight species.[22]

-

Detection: Detect the separated polyphosphates using a suppressed conductivity detector.

-

Data Analysis: Identify and quantify the individual polyphosphate oligomers based on their retention times and peak areas relative to known standards.

Causality: The hydroxide-selective column allows for the efficient separation of the anionic polyphosphate chains. The gradient elution is crucial for resolving a wide range of chain lengths, as shorter chains elute earlier and longer, more highly charged chains are retained more strongly.[22]

Applications in Pharmaceutical and Drug Development

The unique properties of polymeric metaphosphates make them valuable in various aspects of pharmaceutical science.

As a Protein Precipitating Agent

This compound is widely used in biochemical analysis for the deproteinization of biological samples, such as blood and urine.[24][25] It effectively precipitates proteins from solution, allowing for the analysis of smaller molecules.

Mechanism: In an acidic solution, the polyanionic metaphosphate chains interact with positively charged groups on the protein surface, leading to charge neutralization and aggregation, which causes the protein to precipitate out of solution.

As a Stabilizer and Excipient in Formulations

In pharmaceutical formulations, this compound and its salts can act as:

-

Stabilizers: They can stabilize active pharmaceutical ingredients (APIs). For example, this compound has been investigated as a stabilizer for ascorbic acid (Vitamin C).[26]

-

Sequestrants and Emulsifiers: Sodium polyphosphates are used as sequestrants, chelating metal ions that might otherwise catalyze the degradation of APIs.[3][27] They also function as emulsifiers, helping to maintain the uniformity of formulations.[3][28]

-

Excipients: They are used as excipients in various dosage forms, including as additives in the production of diagnostic test strips.[3][25]

In Organic Synthesis

Polyphosphoric acid is a versatile reagent in organic synthesis, primarily used as:

-

A Dehydrating Agent: Its strong hygroscopic nature makes it an effective dehydrating agent in various reactions.[24][29]

-

An Acid Catalyst: It serves as a catalyst for cyclization and acylation reactions.[4]

Visualization of Key Concepts

Diagram 1: Polymerization of Orthophosphoric Acid

Caption: The classification of polymeric this compound into its primary cyclic and linear forms.

Conclusion

The polymeric forms of this compound represent a diverse class of compounds with a range of structures and properties that are highly dependent on their method of synthesis. For researchers and professionals in drug development, a thorough understanding of these polymers is crucial for their effective application. From their use as simple protein precipitants to their more complex roles as formulation excipients and catalysts, polyphosphoric acids offer a unique set of tools for the pharmaceutical scientist. The continued development of advanced analytical techniques will further elucidate the structure-function relationships of these fascinating polymers, paving the way for new and innovative applications.

References

- Current time information in Gwalior Division, IN. (n.d.). Google.

-

Why "meta" phosphoric acid always exit in a polymeric form? (2020, November 20). Chem Zipper.com. Retrieved January 9, 2024, from [Link]

-

Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen. (2008). MIT. Retrieved January 9, 2024, from [Link]

-

POLYPHOSPHORIC ACID FOR SYNTHESIS. (n.d.). SUDAN CHEMICAL. Retrieved January 9, 2024, from [Link]

-

METAPHOSPHORIC. (n.d.). Retrieved January 9, 2024, from [Link]

-

Sodium phosphate. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

What are the structures of this compound and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 9, 2024, from [Link]

-

What are the structures of this compound and trimetaphosphoric. (2025, July 19). askIITians. Retrieved January 9, 2024, from [Link]

-

How do I prepare polyphosphoric acid? (2014, October 10). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Preparation of Polyphosphoric acid(s). (n.d.). Hive Methods Discourse. Retrieved January 9, 2024, from [Link]

-

POLYPHOSPHORIC ACID. (n.d.). Ataman Kimya. Retrieved January 9, 2024, from [Link]

-

Polyphosphate. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Characterization of Polyphosphates by Electrospray Mass Spectrometry. (n.d.). Retrieved January 9, 2024, from [Link]

-

meta-Phosphoric acid. (n.d.). MySkinRecipes. Retrieved January 9, 2024, from [Link]

-

DETECTION OF POLYPHOSPHATES. (n.d.). Retrieved January 9, 2024, from [Link]

-

Maddrell's Salt. (n.d.). Retrieved January 9, 2024, from [Link]

-

Exploring the Versatility: this compound in Specialty Chemical Formulations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2024, from [Link]

-

What is Sodium Potassium Metaphosphate?. (2025, May 13). Retrieved January 9, 2024, from [Link]

-

Methods for the Analysis of Polyphosphate in the Life Sciences. (2020, March 17). PubMed. Retrieved January 9, 2024, from [Link]

-

What are the structures of this compound and trithis compound? (2022, July 28). Brainly.in. Retrieved January 9, 2024, from [Link]

-

Sodium metaphosphate. (n.d.). Haz-Map. Retrieved January 9, 2024, from [Link]

-

Determination of Polyphosphates Using Ion Chromatography with Suppressed Conductivity Detection. (n.d.). Semantic Scholar. Retrieved January 9, 2024, from [Link]

-

Sodium polyphosphate. (2024, April 9). ChemBK. Retrieved January 9, 2024, from [Link]

-

(a) The structure of this compound (HPO 3 ; x = 0.5) ideally... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Structure and properties of sodium polyphosphates. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

SODIUM METAPHOSPHATE, INSOLUBLE. (n.d.). Retrieved January 9, 2024, from [Link]

-

Maddrell's salt for food. (2024, April 9). ChemBK. Retrieved January 9, 2024, from [Link]

-

This compound. (2024, April 9). ChemBK. Retrieved January 9, 2024, from [Link]

-

What is the difference between this compound and phosphonic acid? [duplicate]. (2017, March 22). Chemistry Stack Exchange. Retrieved January 9, 2024, from [Link]

-

Ab initio study in the hydration process of this compound: the importance of the pnictogen interactions. (2015, February 13). accedaCRIS. Retrieved January 9, 2024, from [Link]

-

This compound - can it exist as monomer? (2023, January 16). Chemistry Stack Exchange. Retrieved January 9, 2024, from [Link]

-

Sodium Metaphosphate | NaO3P | CID 16133893. (n.d.). PubChem - NIH. Retrieved January 9, 2024, from [Link]

- US3312523A - Process for preparing sodium kurrol's salt. (n.d.). Google Patents.

-

[Analysis of this compound for ascorbic acid stabilizer and its hydrolytic degradation (author's transl)]. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

-

Crystallographic data on some Kurrol salts. (n.d.). IUCr Journals. Retrieved January 9, 2024, from [Link]

-

This compound exists in polymeric form and may have :. (n.d.). Allen. Retrieved January 9, 2024, from [Link]

-

This compound. (n.d.). gsrs. Retrieved January 9, 2024, from [Link]

-

Hydration and dehydration of phosphoric acid derivatives: free energies of formation of the pentacoordinate intermediates for phosphate ester hydrolysis and of monomeric metaphosphate. (n.d.). ACS Publications. Retrieved January 9, 2024, from [Link]

-

HYDROLYSIS. (n.d.). Retrieved January 9, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. meta-Phosphoric acid [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. What are the structures of this compound and class 12 chemistry CBSE [vedantu.com]

- 6. brainly.in [brainly.in]

- 7. This compound exists in polymeric form and may have : [allen.in]

- 8. Welcome to Chem Zipper.com......: Why "meta" phosphoric acid always exit in a polymeric form? [chemzipper.com]

- 9. Polyphosphate - Wikipedia [en.wikipedia.org]

- 10. Sodium phosphate - Wikipedia [en.wikipedia.org]

- 11. web.mit.edu [web.mit.edu]

- 12. Maddrell's Salt [drugfuture.com]

- 13. Sodium metaphosphate - Hazardous Agents | Haz-Map [haz-map.com]

- 14. US3312523A - Process for preparing sodium kurrol's salt - Google Patents [patents.google.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. ebm-journal.org [ebm-journal.org]

- 17. researchgate.net [researchgate.net]

- 18. Preparation of Polyphosphoric acid(s) , Hive Methods Discourse [chemistry.mdma.ch]

- 19. Methods for the Analysis of Polyphosphate in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. web.colby.edu [web.colby.edu]

- 21. [PDF] Determination of Polyphosphates Using Ion Chromatography with Suppressed Conductivity Detection | Semantic Scholar [semanticscholar.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. repository.seafdec.org [repository.seafdec.org]

- 24. cfmot.de [cfmot.de]

- 25. cfmot.de [cfmot.de]

- 26. [Analysis of this compound for ascorbic acid stabilizer and its hydrolytic degradation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Sodium polyphosphate | 68915-31-1 [chemicalbook.com]

- 28. chembk.com [chembk.com]

- 29. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Safe Handling of Metaphosphoric Acid in a Laboratory Environment

Introduction: Understanding Metaphosphoric Acid

This compound, with the empirical formula HPO₃, is a cyclic polyphosphate derived from phosphoric acid units.[1] It typically exists as a colorless, odorless, and glassy solid.[2][3] In the laboratory, particularly in biochemical and pharmaceutical research, it serves as a crucial reagent for tasks such as protein precipitation in sample preparation and as a dehydrating agent.[4][5][6][7] Its utility stems from its strong acidic nature and its ability to interact with and remove proteins from solution, thereby preparing clear filtrates for analysis. However, the very properties that make it a valuable reagent also necessitate a thorough understanding and strict adherence to safety protocols to mitigate the significant hazards it presents.

This guide provides a comprehensive overview of the essential safety precautions for handling this compound in a laboratory setting. It is designed for researchers, scientists, and drug development professionals, offering not just a set of rules, but the scientific rationale behind them to foster a culture of safety and informed practice.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[8][9][10][11][12][13][14][15] Understanding the full spectrum of its hazards is the first step in a robust risk assessment.

Health Hazards

-

Skin Contact: Direct contact with this compound can lead to severe burns, redness, pain, and ulceration.[2][8][14] The corrosive nature of the acid can cause irreversible damage to skin tissue.[8]

-

Eye Contact: Contact with the eyes is particularly dangerous and can cause serious, permanent damage, including blindness.[8][9][14] Immediate and thorough rinsing is critical in the event of eye contact.

-

Inhalation: Inhaling this compound dust or mists can irritate the respiratory tract, leading to a sore throat, coughing, and labored breathing.[2][14] Prolonged or high-concentration exposure can lead to more severe respiratory conditions.[14]

-

Ingestion: If swallowed, this compound can cause severe burns to the mouth, throat, and esophagus, with a significant risk of gastric perforation.[2][8][9]

Physicochemical Hazards

-

Hygroscopicity: this compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][8][16][17] This property is central to its handling and storage requirements, as absorbed moisture can alter its chemical properties and reactivity.

-

Reactivity: It can react violently with strong oxidizing agents, bases, alcohols, and certain metals.[8] It is also incompatible with carbonates, cyanides, and sulfides.[14]

The following table summarizes the key hazard information for this compound:

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[8][9][10][11][12][13] |

| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage.[8][9][13] |

Engineering and Administrative Controls: The First Lines of Defense

Before any personal protective equipment is considered, a safe laboratory environment is established through robust engineering and administrative controls.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[1] This is crucial to prevent the inhalation of any dust or aerosols.

-

Ventilation: The laboratory should have a general ventilation system that ensures a sufficient rate of air exchange.[2][18] Local exhaust ventilation should be used to control emissions at their source.[2]

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[2]

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, lab-specific SOPs for all procedures involving this compound must be written and readily available to all personnel. These SOPs should cover everything from receipt of the chemical to its final disposal.

-

Training: All personnel who will handle this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols. This training should be documented.

-

Designated Work Areas: Clearly demarcate areas where this compound is stored and handled.[1]

Personal Protective Equipment (PPE): The Last Barrier of Protection

While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is essential for all personnel handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields. A full-face shield should be worn when there is a risk of splashing.[2][18][19] | To protect the eyes from dust, splashes, and aerosols, which can cause severe and irreversible damage. |

| Skin Protection | Impervious protective clothing, such as a lab coat, apron, or coveralls.[2] | To prevent skin contact with the corrosive chemical. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1] Always consult the glove manufacturer's compatibility chart. | To protect the hands from direct contact, which can cause severe burns. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dusts are generated and engineering controls are insufficient.[13][20] | To prevent the inhalation of harmful dust or aerosols. |

Safe Handling and Storage Protocols: A Step-by-Step Approach

Adherence to meticulous handling and storage procedures is paramount to ensuring safety.

Storage

-

Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.[1][10]

-

Keep containers tightly closed to prevent the absorption of moisture, as it is hygroscopic.[3][9][10][16][17]

-

Store in a designated and labeled area, segregated from incompatible materials such as strong bases, oxidizing agents, and metals.[1][21]

-

Use secondary containment, such as polypropylene tubs, especially if storage space is limited.[1]

Preparation of this compound Solutions

The preparation of aqueous solutions of this compound requires careful attention to detail to manage the exothermic reaction and prevent splashing.

Protocol for Preparing a this compound Solution:

-

Don appropriate PPE: This includes chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves.

-

Work in a chemical fume hood: All steps must be performed within a certified chemical fume hood.

-

Weigh the solid: Carefully weigh the required amount of solid this compound in a clean, dry beaker.

-

Measure the water: In a separate, larger beaker, measure the required volume of deionized water.

-

"Always Add Acid to Water": This is a critical safety rule.[1] Slowly and carefully add the weighed this compound to the water while continuously stirring. Never add water to the acid, as this can cause a violent exothermic reaction, leading to boiling and splashing of the corrosive solution.[1]

-

Allow to cool: The dissolution process may generate heat. Allow the solution to cool to room temperature before transferring it to a storage bottle.

-

Label the container: Clearly label the storage bottle with the chemical name, concentration, date of preparation, and any relevant hazard warnings.

The following diagram illustrates the correct workflow for preparing a this compound solution:

Caption: Workflow for the safe preparation of a this compound solution.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and correct response is crucial to minimize harm.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][9][19][21]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-30 minutes.[2][8][19] Do not interrupt flushing. Seek immediate medical attention.[2][8][9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[2][8][9][19] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[8][9]

-

Ingestion: Do NOT induce vomiting.[9][13][21] Rinse the mouth with water and have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8][9]

Spill Response

The response to a chemical spill depends on its size and the associated hazards.

For a Minor Spill (can be cleaned up in under 10 minutes by trained personnel): [1]

-

Alert others: Inform personnel in the immediate area.

-

Don PPE: Wear at a minimum, chemically resistant gloves, chemical splash goggles, and a lab coat.[1]

-

Contain the spill: Use an inert absorbent material like sand, vermiculite, or a commercial acid spill kit to dike the spill.[22][23]

-

Neutralize (if safe to do so): For small spills, a neutralizing agent such as sodium bicarbonate or soda ash can be carefully applied.[23] Use pH paper to confirm neutralization.[23]

-

Absorb and collect: Once neutralized, absorb the material and sweep it into a designated, labeled waste container.[1][22]

-

Decontaminate the area: Wash the spill area with soap and water.[22]

-

Dispose of waste: Dispose of all cleanup materials as hazardous waste according to institutional and local regulations.[1]

For a Major Spill: [1]

-

Evacuate: Immediately evacuate the area.

-

Alert others: Inform your supervisor and emergency personnel (e.g., by calling 911).[1]

-

Secure the area: Prevent entry to the spill area.

-

Provide information: Be prepared to provide information about the spilled chemical to emergency responders.

The following decision tree outlines the general response to a chemical spill:

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including unused chemical, contaminated materials from spill cleanups, and empty containers, must be disposed of as hazardous waste.[1] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[9][10]

Conclusion